Clobenzorex hydrochloride

Description

Chemical Classification and Structural Archetype

From a chemical standpoint, clobenzorex (B479387) hydrochloride is categorized based on its core molecular structure and its relationship to a broader class of stimulants.

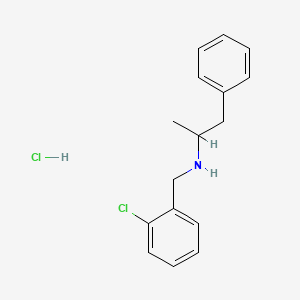

Clobenzorex is chemically identified as an N-substituted derivative of amphetamine. wikipedia.orghmdb.canih.gov Its structure features a chlorobenzyl group attached to the nitrogen atom of the amphetamine backbone. evitachem.com This substitution is a key characteristic that influences its pharmacological profile. The synthesis of clobenzorex hydrochloride involves the reaction of amphetamine with 2-chlorobenzaldehyde (B119727) to create a Schiff base, which is then reduced. evitachem.comevitachem.com

Broadly, clobenzorex belongs to the phenethylamine (B48288) class of stimulants. wikipedia.orghmdb.ca This classification is based on the presence of a phenethylamine core structure within its molecule, a common feature among many central nervous system stimulants. psychonautwiki.org

Historical Context of Early Chemical and Pharmacological Investigations

Clobenzorex emerged in the 1970s and was primarily investigated for its potential as an appetite suppressant. evitachem.comhmdb.cacontaminantdb.ca Early pharmacological studies focused on its anorectic effects. soft-tox.orgwho.int These investigations revealed that clobenzorex possesses central stimulant properties similar to, but less potent than, amphetamine. nih.gov Research also explored its metabolism, noting its conversion to amphetamine and other metabolites. scielo.broup.com

Significance as a Prodrug in Pharmacological Research

A significant aspect of clobenzorex in pharmacological research is its role as a prodrug. evitachem.comwikipedia.orgpatsnap.com

Upon administration, clobenzorex is metabolized in the liver, where it is converted into its active metabolite, d-amphetamine. contaminantdb.capatsnap.comrxreasoner.com This metabolic conversion is a critical area of study, as the pharmacological effects are largely attributed to the resulting amphetamine. patsnap.com Research has shown that in addition to amphetamine, other metabolites such as 4-hydroxyclobenzorex and hippuric acid are also formed. scielo.brresearchgate.netnih.gov The study of these metabolic pathways is important for understanding the compound's full pharmacological profile and for developing analytical methods to differentiate clobenzorex use from the administration of amphetamine itself. wikipedia.orgresearchgate.net

Data Tables

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| IUPAC Name | N-[(2-chlorophenyl)methyl]-1-phenylpropan-2-amine;hydrochloride nih.govlgcstandards.com |

| CAS Number | 5843-53-8 nih.govmedkoo.com |

| Molecular Formula | C₁₆H₁₉Cl₂N nih.gov |

| Molecular Weight | 296.2 g/mol nih.gov |

| Parent Compound | Clobenzorex nih.gov |

Table 2: Key Research Findings on Clobenzorex Metabolism

| Metabolite | Significance in Research |

|---|---|

| d-Amphetamine | The primary active metabolite responsible for the stimulant and anorectic effects. psychonautwiki.orgpatsnap.com |

| 4-Hydroxyclobenzorex | A key metabolite used in analytical testing to confirm the use of clobenzorex. wikipedia.orgresearchgate.net |

| p-Hydroxyamphetamine | Another metabolite formed during the metabolic process. scielo.br |

| Hippuric Acid | An end product of metabolism. scielo.brnih.gov |

Properties

CAS No. |

5843-53-8 |

|---|---|

Molecular Formula |

C16H19Cl2N |

Molecular Weight |

296.2 g/mol |

IUPAC Name |

(2S)-N-[(2-chlorophenyl)methyl]-1-phenylpropan-2-amine;hydrochloride |

InChI |

InChI=1S/C16H18ClN.ClH/c1-13(11-14-7-3-2-4-8-14)18-12-15-9-5-6-10-16(15)17;/h2-10,13,18H,11-12H2,1H3;1H/t13-;/m0./s1 |

InChI Key |

ASTCUURTJCZRSC-ZOWNYOTGSA-N |

Canonical SMILES |

CC(CC1=CC=CC=C1)NCC2=CC=CC=C2Cl.Cl |

Other CAS No. |

1048649-80-4 5843-53-8 |

Pictograms |

Irritant |

Related CAS |

13364-32-4 (Parent) |

Synonyms |

clobenzorex clobenzorex hydrochloride clobenzorex, (+-)-isome |

Origin of Product |

United States |

Synthetic Pathways and Chemical Derivatization of Clobenzorex Hydrochloride

Classical Synthetic Approaches

The traditional synthesis of clobenzorex (B479387) is a well-documented process that has been utilized for its production. This approach is characterized by its straightforward reaction sequence, making it a common method for obtaining the compound.

Condensation-Reduction Methodology Utilizing Amphetamine and 2-Chlorobenzaldehyde (B119727)

The most widely recognized synthesis of clobenzorex involves a two-step process starting with amphetamine and 2-chlorobenzaldehyde. evitachem.comevitachem.comwikiwand.com The initial step is a condensation reaction between these two precursors to form an intermediate Schiff base. evitachem.comevitachem.comsmolecule.com This is followed by a reduction of the Schiff base, typically using a reducing agent like sodium borohydride, to yield clobenzorex. evitachem.comevitachem.comwikiwand.com The final product is then converted to its hydrochloride salt. evitachem.com Industrial synthesis can be optimized for enantiomeric purity, starting with D-1-phenyl-2-aminopropane (dextroamphetamine) to produce the desired stereoisomer of clobenzorex.

Table 1: Classical Synthesis of Clobenzorex Hydrochloride

| Step | Reactants | Product | Reagents |

|---|---|---|---|

| 1. Condensation | Amphetamine, 2-Chlorobenzaldehyde | Schiff Base | - |

| 2. Reduction | Schiff Base | Clobenzorex | Sodium Borohydride |

Modern and Stereoselective Synthesis Strategies

Recent advancements in synthetic chemistry have introduced more sophisticated and selective methods for producing chiral amines like clobenzorex. These modern strategies aim to improve efficiency, stereoselectivity, and the environmental impact of the synthesis.

Catalytic Asymmetric Homobenzylic Hydroamidation

A novel approach for the synthesis of chiral β-arylethylamides, a structural class that includes clobenzorex, involves nickel-catalyzed asymmetric homobenzylic hydroamidation. mdpi.comresearchgate.netresearchgate.net This method utilizes a transposed NiH catalysis approach to achieve both high regio- and enantioselectivity. researchgate.netresearchgate.net The reaction facilitates the formation of key chiral nickel-amido intermediates, which then undergo migratory insertion into alkenes. researchgate.netresearchgate.net This strategy has been successfully applied to the synthesis of various pharmaceutical compounds, including clobenzorex, demonstrating its potential for streamlined production with high yields and selectivity. patsnap.com

Biocatalytic Reductive Amination for Chiral Amine Synthesis

Biocatalysis has emerged as a powerful tool for the synthesis of chiral amines, offering high selectivity under mild, aqueous conditions. nih.gov Enzymes such as amine dehydrogenases (AmDHs) and imine reductases (IREDs) are employed to catalyze the asymmetric reductive amination of ketones or aldehydes. mdpi.comrsc.orgrsc.org These enzymes, particularly engineered variants, can exhibit high chemo-, regio-, and stereoselectivity. nih.govnih.gov For instance, IREDs can facilitate the production of chiral amines by catalyzing the asymmetric reductive amination of a ketone with an amine. mdpi.com This biocatalytic approach represents a green chemistry alternative to traditional methods that often require heavy metals and harsh reagents. nih.gov

Radiolabeling Techniques for Mechanistic Tracing Studies

To investigate the metabolic pathways and distribution of clobenzorex within biological systems, radiolabeling techniques are employed. A synthesis for a radiolabeled version of clobenzorex has been developed to facilitate these mechanistic tracing studies. drugfuture.com Such studies are crucial for understanding the biotransformation of the drug and identifying its metabolites.

Synthesis of Key Metabolites and Regioisomers for Analytical Reference

The accurate detection and differentiation of clobenzorex from other amphetamines in analytical testing necessitates the synthesis of its key metabolites and regioisomers to be used as reference standards. oup.com Since clobenzorex is metabolized to amphetamine, its use can be confused with illicit amphetamine abuse. oup.comwikipedia.orgresearchgate.net To address this, 4-hydroxyclobenzorex, a major metabolite, has been synthesized for use in analytical methods. oup.comresearchgate.net The presence of this unique metabolite can confirm the use of clobenzorex. oup.comresearchgate.net Additionally, regioisomers of clobenzorex, such as 3-chloro-clobenzorex, have been synthesized to serve as internal standards in quantitative analytical procedures, ensuring the accuracy and reliability of the results. oup.comtandfonline.com

Table 2: Compounds Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Amphetamine |

| 2-Chlorobenzaldehyde |

| Sodium borohydride |

| D-1-phenyl-2-aminopropane |

| 4-hydroxyclobenzorex |

| 3-chloro-clobenzorex |

| Schiff Base |

Preclinical Pharmacological Mechanisms of Action

Neurotransmitter System Modulation

The central nervous system effects of clobenzorex (B479387) are largely dictated by its influence on key neurotransmitter systems. As a prodrug, it is metabolized in the liver to its active form, amphetamine, which is central to its mechanism of action. patsnap.com

Interaction with Central Noradrenergic and Dopaminergic Systems

Clobenzorex hydrochloride significantly interacts with the central noradrenergic and dopaminergic systems. patsnap.comsmolecule.com Its primary action is mediated through its active metabolite, amphetamine, which stimulates the release of norepinephrine (B1679862) and dopamine (B1211576) from synaptic vesicles in the brain. patsnap.com This increased availability of these neurotransmitters in the synaptic cleft enhances neuronal activity. patsnap.com The stimulation of these systems is fundamental to its anorectic effects. patsnap.com

Neurotransmitter Release and Reuptake Modulation (e.g., Norepinephrine Transporter and Dopamine Transporter)

The compound modulates neurotransmitter levels by affecting their release and reuptake processes. Specifically, its active metabolite, amphetamine, facilitates the release of norepinephrine and dopamine by reversing the action of the norepinephrine transporter (NET) and the dopamine transporter (DAT). patsnap.com Furthermore, it has been shown to be a potent norepinephrine reuptake inhibitor with a high affinity for norepinephrine transporters. vulcanchem.com Its interaction with dopamine transporters is comparatively lower, which may explain a lower potential for abuse compared to other stimulants. vulcanchem.com The compound shows minimal interaction with serotonin (B10506) transporters. vulcanchem.com

Hypothalamic Circuitry Involvement in Appetite Regulation (Mechanistic Basis)

The appetite-suppressing effects of clobenzorex are primarily mediated through its action on the hypothalamus, a key brain region for regulating hunger and satiety. patsnap.com By increasing the levels of norepinephrine, clobenzorex activates α₁-adrenergic receptors on pro-opiomelanocortin (POMC) neurons within the hypothalamus. vulcanchem.comscirp.org This activation leads to a reduction in appetite and a feeling of satiety. patsnap.compatsnap.com The stimulation of dopaminergic pathways in areas like the mesolimbic system may also contribute to its anorectic effect by making other activities more rewarding than eating. patsnap.com

Stimulation of Specific Receptor Subtypes (e.g., Adrenergic Receptors)

Clobenzorex's mechanism involves the stimulation of specific adrenergic receptor subtypes. The increased levels of norepinephrine in the hypothalamus lead to the activation of alpha-4 and beta-1 adrenergic receptors, which are instrumental in reducing appetite. scirp.org The activation of α₁-adrenergic receptors on POMC neurons is a key step in its anorexigenic action. vulcanchem.com

Peripheral Pharmacological Effects (Non-Clinical Models)

Beyond its central effects, this compound also exhibits pharmacological actions in the periphery, as demonstrated in non-clinical models.

Vasorelaxant Properties in Isolated Vascular Preparations

In preclinical studies using isolated rat aortic rings, clobenzorex has demonstrated direct vasorelaxant properties. nih.govscielo.br This effect was observed to be concentration-dependent and occurred at higher concentrations of the drug. nih.govscielo.br The vasorelaxation is endothelium-dependent, meaning it requires the presence of an intact endothelial layer in the blood vessel. nih.govscielo.br This effect is in contrast to the vasoconstriction typically associated with increased systemic norepinephrine levels. nih.gov The mechanism underlying this vasorelaxation involves the nitric oxide/cyclic guanosine (B1672433) monophosphate pathway. smolecule.comresearchgate.net

| Finding | Model | Mechanism | Reference |

| Concentration-dependent vasorelaxation | Isolated phenylephrine-precontracted rat aortic rings | Endothelium-dependent | nih.govscielo.br |

| Attenuation of vasorelaxant effect | Isolated rat aortic rings | Inhibition of nitric oxide synthase, guanylyl cyclase, and protein kinase G | researchgate.net |

Endothelium-Dependent Mechanisms of Vascular Relaxation

Research into the vascular effects of this compound has demonstrated a significant endothelium-dependent vasorelaxant effect. In studies utilizing isolated phenylephrine-precontracted rat aortic rings, the acute application of Clobenzorex produced a concentration-dependent relaxation in rings with intact endothelium. scielo.brnih.gov This effect was notably absent in aortic rings where the endothelium had been removed, strongly indicating that the vascular endothelium is essential for the vasorelaxant response induced by Clobenzorex. scielo.brnih.gov

Table 1: Effect of Endothelial Denudation on Clobenzorex-Induced Vasorelaxation

| Condition | Agent | Response in Phenylephrine-Precontracted Rat Aortic Rings | Reference |

|---|---|---|---|

| Endothelium-Intact | Clobenzorex | Dose-dependent vasorelaxant response | scielo.br, nih.gov |

| Endothelium-Denuded | Clobenzorex | Blocked vasorelaxation | scielo.br, nih.gov |

| Endothelium-Intact | Sodium Nitroprusside (SNP) | Dose-dependent vasorelaxant response | scielo.br, nih.gov |

| Endothelium-Denuded | Sodium Nitroprusside (SNP) | Dose-dependent vasorelaxant response | scielo.br, nih.gov |

Role of the Nitric Oxide-cGMP-Protein Kinase G Pathway

The vasorelaxant effect of Clobenzorex was significantly diminished in the presence of several specific inhibitors of this pathway: scielo.brnih.gov

L-NAME (N(G)-nitro-L-arginine methyl ester): A direct inhibitor of nitric oxide synthase (NOS), the enzyme responsible for producing NO in endothelial cells.

ODQ (1H- scielo.brnih.govnih.govoxadiazolo[4,3-a]quinoxalin-1-one): An inhibitor of soluble guanylyl cyclase (sGC), which is activated by NO to produce cGMP. google.com

KT 5823: An inhibitor of protein kinase G (PKG), which is activated by cGMP and mediates downstream relaxation effects. nih.gov

The attenuation of Clobenzorex-induced relaxation by these inhibitors strongly implies that the drug's effect is mediated through the stimulation of NO production from the endothelium, leading to subsequent activation of the sGC-cGMP-PKG cascade in the vascular smooth muscle cells. scielo.brnih.gov While the precise mechanism by which Clobenzorex enhances endothelial nitric oxide synthase activity is not fully elucidated, the involvement of this pathway is clearly established. scielo.br

Investigation of Ion Channel Modulation (e.g., Ca2+-Activated K+ Channels)

Further investigation into the downstream effectors of the NO-cGMP-PKG pathway has revealed the critical involvement of specific ion channels, particularly calcium-activated potassium (KCa) channels. scielo.brnih.gov The opening of these channels in vascular smooth muscle leads to potassium efflux, hyperpolarization of the cell membrane, and subsequent closure of voltage-gated Ca²⁺ channels, resulting in vasorelaxation. google.com

The role of KCa channels in the action of Clobenzorex is supported by the following findings:

The vasorelaxant effect was significantly attenuated by TEA (tetraethylammonium) , a blocker of Ca²⁺-activated K⁺ channels. scielo.brnih.gov

A combination of apamin (B550111) (a blocker of small-conductance KCa channels) and charybdotoxin (B568394) (a blocker of large- and intermediate-conductance KCa channels) also significantly reduced the vasorelaxation. scielo.brnih.gov Interestingly, neither apamin nor charybdotoxin alone was sufficient to modify the effect, suggesting a necessary complete blockade of KCa channels. scielo.br

Conversely, inhibitors of other types of potassium channels did not alter the vasorelaxant response to Clobenzorex. These included glibenclamide , an ATP-sensitive K⁺ channel blocker, and 4-aminopyridine (4-AP) , a voltage-activated K⁺ channel blocker. scielo.brnih.gov This evidence collectively points to the specific involvement of the Ca²⁺-activated K⁺ channel pathway as a downstream mediator of Clobenzorex-induced vasodilation. scielo.brscite.ai

Table 2: Effect of Various Inhibitors on Clobenzorex-Induced Vasorelaxation in Rat Aorta

| Inhibitor | Target | Effect on Vasorelaxation | Implied Pathway Involvement | Reference |

|---|---|---|---|---|

| L-NAME | Nitric Oxide Synthase (NOS) | Significantly attenuated | NO-cGMP-PKG Pathway | scielo.br, nih.gov |

| ODQ | Soluble Guanylyl Cyclase (sGC) | Significantly attenuated | NO-cGMP-PKG Pathway | scielo.br, nih.gov |

| KT 5823 | Protein Kinase G (PKG) | Significantly attenuated | NO-cGMP-PKG Pathway | scielo.br, nih.gov |

| TEA | Ca²⁺-Activated K⁺ Channels | Significantly attenuated | K⁺ Channel Modulation | scielo.br, nih.gov |

| Apamin + Charybdotoxin | Small- and Large-Conductance Ca²⁺-Activated K⁺ Channels | Significantly attenuated | K⁺ Channel Modulation | scielo.br, nih.gov |

| Glibenclamide | ATP-Sensitive K⁺ Channels | No effect | Not Involved | scielo.br, nih.gov |

| 4-Aminopyridine (4-AP) | Voltage-Activated K⁺ Channels | No effect | Not Involved | scielo.br, nih.gov |

| Indomethacin | Prostaglandin (B15479496) Synthesis | No effect | Not Involved | scielo.br, nih.gov |

| Clotrimazole | Cytochrome P450 | No effect | Not Involved | scielo.br, nih.gov |

Evaluation of Other Potential Mediators (e.g., Prostacyclins, EDHF)

In addition to the nitric oxide pathway, other endothelium-derived relaxing factors include prostacyclins and endothelium-derived hyperpolarizing factor (EDHF). nih.govgoogle.com However, studies have shown that these mediators are not involved in the vasorelaxant effect of Clobenzorex. nih.govnih.gov

This was determined by using specific inhibitors:

Indomethacin: An inhibitor of prostaglandin synthesis (and therefore prostacyclin production), which did not affect the vasorelaxation caused by Clobenzorex. scielo.brnih.gov

Clotrimazole: An inhibitor of cytochrome P450, an enzyme implicated in the production of EDHF, which also had no effect on the response. scielo.brnih.gov

These findings effectively exclude the involvement of prostacyclins and EDHF, further isolating the NO/cGMP/PKG/Ca²⁺-activated K⁺ channel pathway as the principal mechanism for the direct vasorelaxant effect of Clobenzorex. scielo.brnih.gov

Behavioral Pharmacology in Experimental Models

In experimental animal models, Clobenzorex has demonstrated behavioral properties characteristic of central nervous system stimulants, sharing similarities with amphetamine. nih.gov

In tests of stimulus generalization, rats trained to discriminate (+)amphetamine (1 mg/kg) from a vehicle control perceived Clobenzorex as being amphetamine-like. nih.gov Clobenzorex substituted for (+)amphetamine, producing amphetamine-appropriate responding, although it was found to be approximately twenty times less potent, with an ED50 of 6.6 mg/kg compared to 0.3 mg/kg for (+)amphetamine. nih.gov

Furthermore, in studies with mice, Clobenzorex was shown to induce locomotor stimulation and increase rearing frequency, behaviors consistent with central stimulant activity. nih.gov In these assays, Clobenzorex was active but demonstrated lower potency than both (+)amphetamine and cocaine. nih.gov These results from experimental models conclude that while Clobenzorex is weaker than (+)amphetamine, it possesses distinct amphetamine-like central stimulant behavioral properties. nih.gov

Metabolic Transformation and Biotransformation Pathways

Prodrug Activation and Primary Metabolite Formation

The metabolism of clobenzorex (B479387) is a multi-step process involving several key enzymatic reactions that transform the parent compound into various metabolites.

Enzymatic Hydrolysis and Conversion to Amphetamine

Upon oral administration, clobenzorex is well absorbed and subsequently metabolized in the liver. nih.gov A key step in its biotransformation is the enzymatic cleavage of the N-(2-chlorobenzyl) group, which converts clobenzorex into amphetamine. ljmu.ac.ukevitachem.com This process of N-dealkylation is a significant pathway, leading to the formation of a pharmacologically active substance. gtfch.orgnih.gov The conversion to amphetamine is a critical aspect of clobenzorex's profile, as it contributes to its stimulant effects. mdpi.comoup.com Studies have shown that after administration of clobenzorex, amphetamine can be detected in urine for an extended period, sometimes for several days. nih.govresearchgate.net

Stereoselective Metabolism to d-Amphetamine

The metabolic conversion of clobenzorex to amphetamine is stereoselective, resulting exclusively in the formation of the d-enantiomer of amphetamine (d-amphetamine). nih.govcij.gob.mx This is a significant finding, as the d-isomer of amphetamine is more potent than the l-isomer. bath.ac.uk The stereospecificity of this metabolic pathway is an important characteristic, distinguishing it from the administration of racemic amphetamine mixtures. nih.govoup.com The presence of only d-amphetamine in urine can be an indicator of clobenzorex use. cij.gob.mx

Hydroxylation Pathways: Formation of 4-Hydroxyclobenzorex

In addition to N-dealkylation, clobenzorex also undergoes hydroxylation, primarily at the 4-position of the phenyl ring, to form 4-hydroxyclobenzorex. researchgate.netoup.com This metabolite is considered a unique marker for clobenzorex intake because it is not a metabolite of amphetamine itself. ljmu.ac.ukcij.gob.mx Research has demonstrated that 4-hydroxyclobenzorex is a major metabolite and can be detected in urine at higher concentrations and for a longer duration than the parent drug. researchgate.netoup.comresearchgate.net In controlled studies, peak concentrations of 4-hydroxyclobenzorex were observed between 1.5 to 5 hours post-administration. oup.com Even when clobenzorex is no longer detectable, 4-hydroxyclobenzorex can still be found in samples that are positive for amphetamine, making it a valuable tool for differentiating clobenzorex use from illicit amphetamine consumption. researchgate.netoup.comresearchgate.net

Conjugation Reactions (e.g., Glucuronidation)

Following the initial Phase I metabolic reactions like hydrolysis and hydroxylation, clobenzorex and its metabolites can undergo Phase II conjugation reactions. scielo.brnih.gov These reactions involve the attachment of endogenous molecules, such as glucuronic acid, to make the compounds more water-soluble and facilitate their excretion. libretexts.orguomus.edu.iqnih.gov Both clobenzorex and its hydroxylated metabolite, p-hydroxyclobenzorex, can be conjugated. scielo.brnih.gov While specific details on the extent of glucuronidation of clobenzorex metabolites are not extensively documented in the provided results, conjugation is a general and important pathway for the elimination of many xenobiotics and their metabolites. libretexts.orguomus.edu.iqnumberanalytics.com Studies on similar compounds indicate that both glucuronide and sulfate (B86663) conjugates can be formed. libretexts.orgresearchgate.net

Formation of Hippuric Acid

Another metabolic pathway for clobenzorex involves its conversion to hippuric acid. scielo.brnih.gov This metabolite is formed through the deamination of the amphetamine metabolite, followed by oxidation and subsequent conjugation. mdpi.com The formation of hippuric acid is a known metabolic route for amphetamine and related compounds. nih.govmdpi.com

Identification of Contributing Cytochrome P450 Isoenzymes and Other Metabolic Enzymes

The metabolism of clobenzorex is primarily mediated by the cytochrome P450 (CYP) enzyme system, a family of enzymes crucial for the biotransformation of a vast number of drugs and other foreign compounds. nih.gov

Specific research has aimed to identify the particular CYP isoenzymes involved in the different metabolic pathways of clobenzorex. Studies using human liver microsomes and cDNA-expressed CYPs have shown that the N-dealkylation of clobenzorex to amphetamine is catalyzed by CYP3A4 and CYP2B6 . gtfch.org

The hydroxylation of clobenzorex to its various hydroxy-metabolites is a more complex process involving multiple isoenzymes. The main contributors to this pathway have been identified as CYP1A2 , CYP2C19 , and also CYP2B6 . gtfch.org Notably, the polymorphic enzyme CYP2D6 , which is heavily involved in the metabolism of many other amphetamine-like substances, does not appear to play a role in either the N-dealkylation or the hydroxylation of clobenzorex itself. gtfch.orgresearchgate.net

Table of Research Findings on Clobenzorex Metabolism

| Metabolic Process | Metabolite(s) Formed | Key Enzymes Involved | Significance |

|---|---|---|---|

| Enzymatic Hydrolysis (N-dealkylation) | Amphetamine | CYP3A4, CYP2B6 gtfch.org | Prodrug activation, contributes to stimulant effects. ljmu.ac.ukoup.com |

| Stereoselective Metabolism | d-Amphetamine | Not specified, but stereospecific. | Results in the more potent d-isomer of amphetamine. nih.govcij.gob.mx |

| Hydroxylation | 4-Hydroxyclobenzorex | CYP1A2, CYP2C19, CYP2B6 gtfch.org | Unique marker for clobenzorex use. researchgate.netcij.gob.mxoup.com |

| Conjugation | Glucuronide conjugates | UDP-glucuronosyltransferases (UGTs) nih.gov | Increases water solubility for excretion. scielo.brnih.govlibretexts.org |

| Deamination and Oxidation | Hippuric Acid | Not specified | End-product of a metabolic cascade. mdpi.comscielo.brnih.gov |

Table of Compound Names

| Compound Name |

|---|

| 4-hydroxyclobenzorex |

| Amphetamine |

| Clobenzorex hydrochloride |

| d-Amphetamine |

| Hippuric acid |

Differentiation of Clobenzorex Metabolism from Direct Amphetamine Administration

The metabolic conversion of clobenzorex to amphetamine presents a significant challenge in clinical and forensic toxicology, making it difficult to distinguish between the therapeutic use of clobenzorex and the illicit use of amphetamine based on the presence of amphetamine in urine alone. nih.govzendy.io However, detailed analysis of the metabolic profile reveals key differences that allow for this differentiation. The primary distinction lies in the presence of metabolites unique to clobenzorex, which are not formed following the direct administration of amphetamine. researchgate.net

Upon administration, clobenzorex is metabolized in the liver, where it is converted to its active form, amphetamine. patsnap.com This biotransformation is a critical step, as amphetamine is the main compound responsible for the drug's effects. patsnap.com However, the metabolic pathway of clobenzorex also yields other substances, most notably 4-hydroxyclobenzorex. oup.comwikipedia.org The detection of this specific hydroxy metabolite is a reliable indicator of clobenzorex ingestion. nih.govoup.com

Research has shown that while the parent compound, clobenzorex, may only be detectable in urine for a short period (up to 29 hours post-dose), its metabolites can be found for a longer duration. nih.govzendy.io In many cases, even when urinary amphetamine concentrations are high, clobenzorex itself may be undetectable. nih.govzendy.ionih.gov This makes the presence of the parent drug an unreliable marker for confirming clobenzorex use. nih.gov

The key to differentiation is the analysis for 4-hydroxyclobenzorex. oup.com Studies have demonstrated that this metabolite is consistently present in urine samples following the administration of clobenzorex, often at higher concentrations than amphetamine itself. nih.govnih.gov Importantly, 4-hydroxyclobenzorex has been detected in all samples that tested positive for amphetamine at or above the typical administrative cutoff of 500 ng/mL, long after the parent clobenzorex was no longer detectable. nih.govoup.comnih.gov This makes 4-hydroxyclobenzorex a valuable and definitive biomarker for identifying clobenzorex as the source of the detected amphetamine. oup.comnih.gov

Another distinguishing characteristic is the stereochemistry of the resulting amphetamine. Analysis has revealed that the amphetamine produced from the metabolism of clobenzorex is exclusively the d-enantiomer. nih.govasme.org This is a significant finding because illicitly synthesized amphetamine is often a racemic mixture of d- and l-enantiomers. Therefore, the presence of only the d-enantiomer of amphetamine, in conjunction with 4-hydroxyclobenzorex, provides strong evidence for clobenzorex use.

The following tables summarize the comparative detection of clobenzorex and its metabolites in urine following oral administration, highlighting the utility of 4-hydroxyclobenzorex in differentiating its use from direct amphetamine administration.

Table 1: Peak Concentrations of Clobenzorex and its Metabolites after a Single Dose Data from a controlled single-dose study of 30 mg clobenzorex.

| Compound | Peak Concentration Range (ng/mL) | Time to Peak Concentration (hours) |

| Amphetamine | 715 - 2474 | 4 - 19 |

| 4-Hydroxyclobenzorex | 5705 - 88,410 | 1.5 - 5 |

| Data derived from studies on the metabolic production and differentiation of clobenzorex. oup.comnih.govasme.org |

Table 2: Peak Concentrations of Clobenzorex and its Metabolites after Multiple Doses Data from a controlled multi-dose study of 30 mg clobenzorex daily for seven days.

| Compound | Peak Concentration Range (ng/mL) | Time to Peak Concentration (hours after first dose) |

| Clobenzorex | 8 - 47 | 50 - 120 |

| Amphetamine | 2900 - 4700 | 82 - 168 |

| 4-Hydroxyclobenzorex | 17,786 - 99,044 | Not specified in the provided search results |

| Data derived from studies on the metabolic production of amphetamine following multi-dose administration of clobenzorex. nih.govnih.gov |

Analytical Methodologies for Research and Forensic Applications

Chromatographic Separation Techniques

Chromatographic techniques are fundamental in separating Clobenzorex (B479387) hydrochloride from complex mixtures, allowing for its precise detection and measurement. Gas chromatography and liquid chromatography, often coupled with mass spectrometry, are the most prominently used methods.

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone for the analysis of Clobenzorex hydrochloride, particularly in forensic and toxicological screenings. nih.gov This powerful technique combines the separation capabilities of gas chromatography with the mass analysis of mass spectrometry to provide high sensitivity and specificity.

For qualitative analysis, GC-MS is utilized to identify Clobenzorex and its metabolites in biological samples, such as urine. nih.govnih.gov The process often involves a liquid-liquid extraction followed by derivatization to enhance the volatility and thermal stability of the compound. nih.gov The resulting mass spectrum of the derivatized Clobenzorex provides a unique fragmentation pattern, or "fingerprint," that allows for its unambiguous identification. nist.gov Research has shown that qualitative identification of the drug is a relatively straightforward process using this method. nih.gov In forensic contexts, GC-MS is instrumental in differentiating the intake of Clobenzorex from the abuse of amphetamine, as Clobenzorex metabolizes to amphetamine in the body. nih.gov The detection of specific metabolites, such as 4-hydroxyclobenzorex, alongside amphetamine can indicate the use of Clobenzorex. nih.govresearchgate.netnih.gov

Quantitative analysis by GC-MS is more challenging but can be achieved with high precision and accuracy. nih.gov A validated method for the quantitation of Clobenzorex in urine involves the use of an internal standard, such as 3-chlorobenzylamphetamine (3-Cl-clobenzorex), which has similar chromatographic properties to the parent drug. nih.gov This approach has demonstrated excellent reproducibility, with within-run and between-run relative standard deviations (RSDs) of less than 6.1% and 6.0%, respectively. nih.gov The limits of detection (LOD) and quantitation (LOQ) for Clobenzorex using this method have been determined to be as low as 1 ng/mL. nih.gov

A study on the analysis of anorectics adulterated in traditional Chinese medicines developed a GC-MS method for the simultaneous identification and quantification of several compounds, including Clobenzorex. jfda-online.com This method demonstrated good linearity with correlation coefficients between 0.9967 and 0.9999 and RSDs for interday and intraday studies between 3.48%–5.52% and 3.07%–6.66%, respectively. jfda-online.com

Table 1: GC-MS Method Parameters for Clobenzorex Analysis

| Parameter | Value | Reference |

| Derivatization Agent | Heptafluorobutyric anhydride (HFBA) | nih.gov |

| Internal Standard | 3-chlorobenzylamphetamine (3-Cl-clobenzorex) | nih.gov |

| Limit of Detection (LOD) | 1 ng/mL | nih.gov |

| Limit of Quantitation (LOQ) | 1 ng/mL | nih.gov |

| Within-Run RSD | < 6.1% | nih.gov |

| Between-Run RSD | < 6.0% | nih.gov |

Gas Chromatography-Flame Ionization Detection (GC-FID) for Purity Assessment

Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and widely used technique for assessing the purity of volatile organic compounds, including pharmaceuticals like this compound. While GC-MS is superior for identification, GC-FID is often preferred for quantitative purity analysis due to its high precision, wide linear range, and robustness.

The principle of GC-FID involves the separation of components in a sample as they pass through a capillary column, followed by the detection of the eluted compounds by a flame ionization detector. The detector generates a current proportional to the amount of organic substance being burned, allowing for accurate quantification.

For the purity assessment of this compound, a validated GC-FID method would involve dissolving a known amount of the substance in a suitable solvent and injecting it into the gas chromatograph. The resulting chromatogram would show a major peak corresponding to Clobenzorex and potentially smaller peaks for any impurities. The purity is then calculated by determining the area percentage of the main peak relative to the total area of all peaks.

The United States Drug Enforcement Administration (DEA) provides validated GC-FID methods for the analysis of controlled substances, which can be adapted for the purity assessment of Clobenzorex. dea.gov A generic GC-FID method for the quantitation of volatile amines in pharmaceutical drugs has also been developed, which could be applied to Clobenzorex. This method demonstrates excellent analytical performance in linearity, recovery, and repeatability. researchgate.netalfred.edu

Table 2: Typical GC-FID Method Parameters for Pharmaceutical Analysis

| Parameter | Typical Value/Condition | Reference |

| Instrument | Agilent GC/FID 7890 | dea.gov |

| Column Type | HP-5/DB-5; 30 m x 0.32 mm x 0.25µm | dea.gov |

| Inlet Temperature | 270 ºC | dea.gov |

| Detector Temperature | 280 ºC | dea.gov |

| Carrier Gas | Hydrogen or Helium | dea.govresearchgate.net |

| Injection Mode | Split | dea.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS) in Toxicological Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as a powerful tool in toxicological analysis, offering a complementary approach to GC-MS, especially for non-volatile and thermally labile compounds. nih.gov In the context of this compound analysis, LC-MS provides high sensitivity and selectivity for the detection of the parent compound and its metabolites in biological matrices.

LC-MS is particularly valuable in systematic toxicological analysis procedures. While GC-MS is the method of choice for volatile compounds, LC-MS is essential for the determination of substances that are not amenable to gas chromatography. nih.gov The versatility of LC-MS allows for the screening of a wide range of drugs and their metabolites in a single analytical run.

Recent advancements in LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), have further enhanced its capabilities for drug detection and quantification. nih.gov These techniques are crucial for the analysis of psychoactive drugs, including Clobenzorex, in oral fluid and other biological samples. nih.gov The high sensitivity of LC-MS/MS is essential for detecting the low concentrations of drugs and their metabolites often found in toxicological samples.

Spectroscopic Characterization for Compound Identity and Purity

Spectroscopic techniques provide invaluable information about the molecular structure and purity of this compound. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are key methods used for the definitive identification and characterization of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. It provides detailed information about the carbon-hydrogen framework of a molecule, making it an essential tool for the structural confirmation of this compound.

A Certificate of Analysis for a this compound reference standard confirms its identity through ¹H-NMR spectroscopy. lgcstandards.com The signals in the NMR spectrum and their interpretation are consistent with the known chemical structure of the compound. lgcstandards.com For a comprehensive structural elucidation, both ¹H-NMR and ¹³C-NMR spectra are typically acquired. blogspot.com One source specifies the use of a Varian Mercury 400 MHz spectrometer with deuterated methanol (CD₃OD) as the solvent for NMR analysis of this compound. blogspot.com

Quantitative NMR (qNMR) can also be employed to determine the purity of a substance without the need for a reference standard of the same compound, as it relies on the principle that the signal intensity is directly proportional to the number of nuclei. americanpharmaceuticalreview.com

Table 3: NMR Spectroscopic Details for this compound

| Parameter | Specification | Reference |

| Spectrometer | Varian Mercury 400 MHz | blogspot.com |

| Solvent | CD₃OD | blogspot.com |

| Nuclei Analyzed | ¹H, ¹³C | lgcstandards.comblogspot.com |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify functional groups present in a molecule. The IR spectrum of a compound provides a unique pattern of absorption bands that corresponds to the vibrational frequencies of its chemical bonds.

The identity of this compound has been verified using IR spectroscopy, with the signals of the IR spectrum and their interpretation being consistent with its structural formula. lgcstandards.comlgcstandards.com Fourier Transform Infrared (FTIR) spectroscopy is the preferred method for obtaining high-quality IR spectra. europa.eu This technique is widely used in the pharmaceutical industry for the identification of active pharmaceutical ingredients (APIs). edinburghanalytical.com The unique spectral fingerprint obtained from FTIR analysis allows for the robust characterization of pharmaceutical components.

The analysis involves passing infrared radiation through a sample of this compound and measuring the amount of radiation absorbed at different wavelengths. The resulting spectrum can be compared to a reference spectrum for positive identification.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is a cornerstone technique for the analysis of clobenzorex and its metabolites. This method provides high sensitivity and specificity, allowing for both qualitative identification and quantitative measurement.

In GC-MS analysis, clobenzorex and its metabolites are typically derivatized to increase their volatility and thermal stability. A common derivatizing agent is heptafluorobutyric anhydride (HFBA). Following derivatization, the molecule is ionized, and the resulting charged fragments are separated based on their mass-to-charge ratio (m/z).

For the detection of clobenzorex, specific prominent ions in its mass spectrum are monitored. The ions frequently selected for analysis are found at m/z 91, 118, 125, and 364 nih.govtiaft.org. Monitoring multiple ions enhances the confidence of the identification. Similarly, its major metabolite, 4-hydroxyclobenzorex, is identified by monitoring ions at m/z 125, 330, and 364 researchgate.netnih.govresearchgate.net. The selection of these specific ions is critical for distinguishing the target compounds from other substances that may be present in a complex biological matrix like urine.

| Compound | Monitored Ions (m/z) |

|---|---|

| Clobenzorex | 91, 118, 125, 364 |

| 4-Hydroxyclobenzorex | 125, 330, 364 |

Method Validation Parameters

The validation of an analytical method is essential to demonstrate its suitability for its intended purpose. This process involves establishing a set of performance characteristics to ensure the method is reliable, reproducible, and accurate for the quantitative determination of clobenzorex and its metabolites in a given sample.

Limits of Detection (LOD) and Quantitation (LOQ)

The Limit of Detection (LOD) represents the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantitation (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy.

For clobenzorex, highly sensitive methods have been developed. Using a regioisomer as an internal standard, a GC-MS method achieved an LOD and LOQ of 1 ng/mL nih.govoup.com. Another study reported an LOD of 1 ng/mL and an LOQ of 5 ng/mL when using a 25 ng/mL calibrator. However, when a 10 ng/mL calibrator was used, both the LOD and LOQ were determined to be 1 ng/mL tiaft.org. For the key metabolite, 4-hydroxyclobenzorex, the LOD has been established at 10 ng/mL, with an LOQ of 25 ng/mL nih.govscispace.com. These low detection limits are critical for forensic analysis, as the parent drug may only be present in very low concentrations for a short period after administration oup.com.

| Analyte | LOD | LOQ |

|---|---|---|

| Clobenzorex | 1 ng/mL | 1 ng/mL or 5 ng/mL |

| 4-Hydroxyclobenzorex | 10 ng/mL | 25 ng/mL |

Precision, Accuracy, and Linearity Assessments

Precision of an analytical method describes the closeness of repeated individual measurements of the same sample. It is typically expressed as the relative standard deviation (RSD). For clobenzorex quantification, precision studies using 3-chlorobenzylamphetamine as an internal standard have demonstrated excellent reproducibility, with within-run RSDs below 6.1% and between-run RSDs below 6.0% nih.govoup.com.

Accuracy refers to the closeness of the measured value to the true value. Attempts to quantify clobenzorex using common internal standards like methamphetamine-d11 or fenfluramine were found to be unacceptable, with poor accuracy and reproducibility where results deviated by more than 20% from the target levels tiaft.org. The use of a carefully selected regioisomeric internal standard was crucial for achieving accurate and reliable quantitative results researchgate.netoup.com.

Linearity is the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. For clobenzorex, linearity has been established in ranges such as 1 to 25 ng/mL and 5 to 100 ng/mL, depending on the calibrator used tiaft.org. For the metabolite 4-hydroxyclobenzorex, the linear range is significantly wider, extending from 10 to 10,000 ng/mL oup.com.

| Parameter | Analyte | Finding |

|---|---|---|

| Precision | Clobenzorex | Within-run RSD < 6.1% |

| Between-run RSD < 6.0% | ||

| Linearity | Clobenzorex | 1-25 ng/mL or 5-100 ng/mL |

| 4-Hydroxyclobenzorex | 10-10,000 ng/mL |

Application of Internal Standards and Regioisomers in Quantification

The use of an appropriate internal standard is critical for compensating for the loss of analyte during sample preparation and for variations in instrument response. In the quantitative analysis of clobenzorex, several compounds, including methamphetamine-d11, fenfluramine, benzphetamine, and diphenylamine, were evaluated as internal standards but yielded unsatisfactory results with poor reproducibility nih.govoup.com.

The solution was found in chemical synthesis. A regioisomer of clobenzorex, 3-chlorobenzylamphetamine (3-Cl-clobenzorex), was synthesized and evaluated oup.com. A regioisomer is a compound that has the same molecular formula but differs in the position of a substituent group on a ring. This 3-chloro analog was chosen for its anticipated similar behavior during extraction and derivatization tiaft.org. It proved to have chromatographic properties very similar to the parent drug, which allowed it to function as an excellent internal standard, leading to accurate and reliable quantification researchgate.netoup.com.

Similarly, for the quantification of the metabolite 4-hydroxyclobenzorex, its corresponding 3-Cl regioisomer, N-3-chlorobenzyl-4-hydroxyamphetamine, was synthesized and used as the internal standard, enabling precise measurement nih.govresearchgate.netoup.com.

Stereoisomeric Analysis of Clobenzorex and its Active Metabolites

Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. The analysis of these isomers is important as different enantiomers (non-superimposable mirror images) of a drug can have different pharmacological activities.

Clobenzorex is metabolized in the body to amphetamine oup.com. An important finding from metabolic studies is that the amphetamine produced is stereospecific. Analysis using GC-MS to determine the enantiomeric composition of the metabolite revealed that only d-amphetamine was produced following the administration of clobenzorex nih.govresearchgate.net. This was a significant discovery, as it differed from earlier literature that suggested clobenzorex was a racemic mixture (containing equal amounts of both enantiomers) of the N-orthochlorobenzyl derivative of amphetamine nih.gov. This enantioselectivity is a key marker used in forensic toxicology to help determine the origin of amphetamine found in a biological sample.

Regulatory and Research Landscape

Controlled Substance Scheduling and Research Implications

The legal status of clobenzorex (B479387) hydrochloride varies significantly across the globe, which has profound implications for its research and medical use. In the United States, clobenzorex is not scheduled under the Controlled Substances Act. google.com Conversely, it is a controlled substance in several other nations. For instance, in the United Kingdom, clobenzorex is classified as a Class B drug, and in Brazil, it is designated as a prohibited psychotropic (Class A3). google.com Within the European Union, the European Medicines Agency recommended the withdrawal of marketing authorizations for medicinal products containing clobenzorex. avantorsciences.com

This patchwork of regulations creates a complex environment for international research collaborations and clinical trials. The stringent controls in some countries can limit the availability of the compound for research purposes, hindering studies into its pharmacology, toxicology, and potential therapeutic applications. Researchers must navigate a web of national laws and regulations, which can create barriers to the global scientific community's ability to conduct comprehensive studies on clobenzorex.

The following table provides a snapshot of the controlled substance status of clobenzorex in different regions:

Regulatory Status of Clobenzorex| Country/Region | Controlled Substance Status |

|---|---|

| United States | Unscheduled google.com |

| United Kingdom | Class B google.com |

| Brazil | Class A3 (Prohibited Psychotropic) google.com |

| European Union | Marketing Authorizations Withdrawn avantorsciences.com |

Relevance in Forensic Toxicology and Doping Control Research

Clobenzorex hydrochloride holds significant relevance in the fields of forensic toxicology and doping control primarily due to its metabolic fate. The compound is metabolized in the body to amphetamine, a substance that is widely screened for in both legal and sporting contexts. nih.govsigmaaldrich.com This metabolic conversion complicates the interpretation of positive amphetamine tests, as it is crucial to distinguish between the licit use of clobenzorex as an anorectic in some countries and the illicit use of amphetamine. nih.gov

To address this analytical challenge, research has focused on identifying unique metabolites of clobenzorex that can serve as definitive biomarkers of its use. One such key metabolite is 4-hydroxyclobenzorex. nih.govsigmaaldrich.com Studies have demonstrated that the detection of 4-hydroxyclobenzorex in a urine sample that is also positive for amphetamine provides strong evidence that the origin of the amphetamine was the ingestion of clobenzorex. nih.govsigmaaldrich.com This is particularly important because clobenzorex itself may be eliminated from the body relatively quickly, while its metabolites, including amphetamine and 4-hydroxyclobenzorex, can be detected for a longer duration. nih.gov

The development of sensitive and specific analytical methods, typically employing gas chromatography-mass spectrometry (GC-MS), is a key area of research in this field. sigmaaldrich.com These methods are essential for accurately identifying and quantifying clobenzorex and its metabolites in biological samples, thereby ensuring the correct interpretation of toxicology and doping control results.

Development and Characterization of Certified Reference Materials

The accuracy and reliability of analytical testing in forensic toxicology and doping control are heavily dependent on the availability of high-purity certified reference materials (CRMs). CRMs are "gold standard" materials with well-characterized properties that are used to calibrate analytical instruments, validate testing methods, and ensure the quality and comparability of results between different laboratories.

For clobenzorex and its metabolites, the development and characterization of CRMs are crucial for ensuring the accuracy of their detection. Reference standards for this compound are available from various suppliers, which supports the need for accurate analytical testing. The characterization of these reference materials involves a comprehensive assessment of their chemical purity and identity using a variety of analytical techniques. This ensures that the material is suitable for its intended use as a calibrant or control in sensitive analytical methods.

The synthesis of key metabolites, such as 4-hydroxyclobenzorex, for use in research and as analytical standards is also a critical aspect of this field. nih.govsigmaaldrich.com The availability of these materials allows laboratories to develop and validate methods for the specific detection of clobenzorex use, as discussed in the previous section.

International Harmonization of Research Regulations (e.g., World Anti-Doping Agency)

The World Anti-Doping Agency (WADA) plays a pivotal role in the international harmonization of anti-doping regulations, which has a direct impact on research related to substances like clobenzorex. Clobenzorex is included on the WADA Prohibited List as a stimulant. google.com This classification prohibits its use by athletes in-competition and serves as a global standard for anti-doping organizations worldwide.

WADA's Prohibited List is a cornerstone of the World Anti-Doping Code, which aims to harmonize anti-doping policies and regulations across all sports and countries. This harmonization is essential for ensuring a level playing field for athletes and for the consistent application of anti-doping rules. The inclusion of clobenzorex on this list necessitates that all WADA-accredited laboratories are capable of detecting its presence in athletes' samples.

This global standard drives research into the development of more sensitive and effective detection methods for clobenzorex and its metabolites. It also promotes international collaboration among anti-doping laboratories to share information and best practices for the detection of prohibited substances. The uniform regulations set forth by WADA simplify the regulatory landscape for researchers in the anti-doping field, as they provide a clear and consistent framework for which substances are considered prohibited.

Patent Landscape and Innovation in Synthesis

The patent landscape for this compound provides insights into its synthesis and the broader field of related amphetamine derivatives. A known method for the synthesis of clobenzorex involves the condensation of amphetamine with 2-chlorobenzaldehyde (B119727) to form a Schiff base, which is then reduced, for example with sodium borohydride, to yield clobenzorex. google.com

While specific patents detailing groundbreaking innovations solely for the synthesis of this compound are not abundant, the broader patent literature on amphetamine derivatives reveals ongoing innovation in synthetic methodologies. These innovations often focus on improving the efficiency, stereoselectivity, and safety of the synthesis of N-substituted amphetamines. For instance, patents describe various processes for the preparation of amphetamine derivatives that could potentially be adapted for the synthesis of clobenzorex. These include methods that aim to reduce the number of synthetic steps, increase yields, and minimize the use of hazardous reagents.

The ongoing research and patenting of new synthetic routes for related compounds suggest that there is potential for the development of more efficient and economical methods for producing this compound, should there be a commercial or research-driven demand.

Q & A

Q. What novel formulation approaches could optimize clobenzorex’s therapeutic index?

- Methodological Answer: Test nanoparticle-based delivery systems to enhance bioavailability and reduce peak-trough fluctuations. Compare in vivo absorption profiles (AUC, Cmax) and side effect incidence (e.g., cardiovascular stimulation) against conventional formulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.